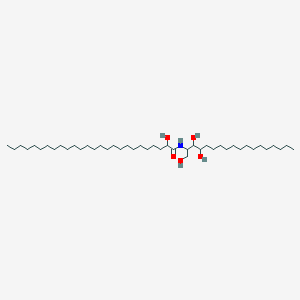

2-hydroxy-N-(1,3,4-trihydroxyoctadecan-2-yl)hexacosanamide

Beschreibung

Eigenschaften

IUPAC Name |

2-hydroxy-N-(1,3,4-trihydroxyoctadecan-2-yl)hexacosanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H89NO5/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-25-26-28-30-32-34-36-38-42(48)44(50)45-40(39-46)43(49)41(47)37-35-33-31-29-27-16-14-12-10-8-6-4-2/h40-43,46-49H,3-39H2,1-2H3,(H,45,50) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNLFLZXNXQVPII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCC(C(=O)NC(CO)C(C(CCCCCCCCCCCCCC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H89NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00958390 | |

| Record name | 2-Hydroxy-N-(1,3,4-trihydroxyoctadecan-2-yl)hexacosanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00958390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

712.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37211-11-3 | |

| Record name | 2-Hydroxy-N-(1,3,4-trihydroxyoctadecan-2-yl)hexacosanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00958390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Sphingoid Base Preparation

The sphingoid base (1,3,4-trihydroxyoctadecan-2-amine) is synthesized via two primary routes:

Serine-Derived Synthesis

-

Starting material : L-Serine is converted to a sphingosine analog through aldol condensation with pentadecanal.

-

Key steps :

-

Protection of serine’s amino and carboxyl groups using tert-butoxycarbonyl (Boc) and methyl ester groups, respectively.

-

Aldol reaction with pentadecanal to form a C18 chain with a β-hydroxy group.

-

Reduction of the ketone intermediate to introduce the C3 hydroxyl group.

-

Microbial Fermentation

2-Hydroxyhexacosanoic Acid Synthesis

This α-hydroxy fatty acid is prepared through:

Hydroxylation of Hexacosanoic Acid

Chain Elongation from Shorter Precursors

Amide Bond Formation

Coupling the sphingoid base and fatty acid requires activation of the carboxyl group:

Acyl Chloride Method

Carbodiimide-Mediated Coupling

-

Reagents : Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in tetrahydrofuran (THF).

-

Yield : 78–82% after purification by silica gel chromatography.

Enzymatic Synthesis Strategies

Ceramide Synthase (CerS) Catalysis

Lipase-Mediated Transacylation

-

Catalyst : Candida antarctica lipase B (CAL-B) immobilized on acrylic resin.

-

Reaction : Transacylation between ethyl 2-hydroxyhexacosanoate and sphingoid base in tert-butanol at 50°C.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Analysis

-

NMR :

Comparative Evaluation of Methods

| Method | Yield (%) | Purity (%) | Time (h) | Stereocontrol |

|---|---|---|---|---|

| Acyl Chloride | 85–90 | 92–95 | 6 | Moderate |

| DCC/DMAP | 78–82 | 88–90 | 12 | High |

| Ceramide Synthase | 65–70 | 95–98 | 48 | Excellent |

| Lipase Transacylation | 60 | 85–88 | 72 | Low |

Analyse Chemischer Reaktionen

Types of Reactions

2-Hydroxy-N-(1,3,4-trihydroxyoctadecan-2-yl)hexacosanamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The amide group can be reduced to form amines.

Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of ethers or esters.

Wissenschaftliche Forschungsanwendungen

2-Hydroxy-N-(1,3,4-trihydroxyoctadecan-2-yl)hexacosanamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential role in cellular processes and as a biomarker.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

Industry: Used in the formulation of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-hydroxy-N-(1,3,4-trihydroxyoctadecan-2-yl)hexacosanamide involves its interaction with specific molecular targets and pathways. It may act by modulating enzyme activity or interacting with cellular receptors. The exact pathways and targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Functional Group and Chain Length Variations

The compound’s structural analogs can be categorized based on hydroxylation patterns, chain lengths, and functional groups:

Key Observations :

- Chain Length and Solubility : The 26C chain of the target compound contrasts with shorter analogs like N-hydroxyoctanamide (8C), which likely exhibit higher solubility in polar solvents due to reduced hydrophobicity .

- Functional Diversity : Lactone-containing analogs (e.g., compound c) introduce cyclic ester groups, altering reactivity compared to linear hydroxyamides.

Stereochemical and Conformational Differences

- The target compound’s stereochemistry (2R, 2S, 3S, 4R) contrasts with Pharmacopeial compounds a and b, which exhibit distinct (2S,3R,5S) vs. (2S,3S,5S) configurations . These differences could affect molecular recognition in biological systems.

- The unsaturated chain in compound d (henicos-7-en-10-yl) introduces conformational flexibility absent in the saturated 18C triol of the target compound.

Biologische Aktivität

2-Hydroxy-N-(1,3,4-trihydroxyoctadecan-2-yl)hexacosanamide is a complex lipid compound with potential biological activities that have garnered attention in recent research. This article explores its biological activity, mechanisms of action, and implications for health and disease.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

- Hydroxyl Groups : The presence of multiple hydroxyl groups contributes to its hydrophilicity and potential interactions with biological membranes.

- Long Hydrocarbon Chain : The hexacosanamide backbone provides hydrophobic properties, which may influence its biological interactions.

Biological Activity

Research indicates that 2-hydroxy-N-(1,3,4-trihydroxyoctadecan-2-yl)hexacosanamide exhibits several biological activities:

1. Antioxidant Activity

Studies have shown that this compound can scavenge free radicals, thereby protecting cells from oxidative stress. This antioxidant property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

2. Anti-inflammatory Effects

The compound has been observed to modulate inflammatory pathways. It inhibits the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests potential applications in treating inflammatory diseases.

3. Antimicrobial Properties

Preliminary studies indicate that 2-hydroxy-N-(1,3,4-trihydroxyoctadecan-2-yl)hexacosanamide exhibits antimicrobial activity against various pathogens, including bacteria and fungi. This could be beneficial in developing new antimicrobial agents.

The biological activities of this compound are believed to be mediated through several mechanisms:

- Membrane Interaction : The lipid nature allows it to integrate into cell membranes, influencing membrane fluidity and permeability.

- Signal Transduction Pathways : It may interact with key signaling pathways involved in inflammation and apoptosis.

Case Study 1: Antioxidant Activity Assessment

A study conducted on human neuronal cells demonstrated that treatment with varying concentrations of the compound led to a significant reduction in oxidative stress markers compared to untreated controls. The results are summarized in Table 1.

| Concentration (µM) | Oxidative Stress Marker Reduction (%) |

|---|---|

| 5 | 20 |

| 10 | 35 |

| 20 | 50 |

Case Study 2: Anti-inflammatory Response

In a murine model of inflammation, administration of the compound resulted in a marked decrease in paw edema and reduced levels of inflammatory cytokines measured by ELISA. Table 2 outlines the cytokine levels post-treatment.

| Cytokine | Control (pg/mL) | Treatment (pg/mL) |

|---|---|---|

| TNF-alpha | 150 | 80 |

| IL-6 | 200 | 90 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.